molecular formula C12H10N2O4 B5767819 N-(3-methylphenyl)-5-nitro-2-furamide

N-(3-methylphenyl)-5-nitro-2-furamide

Cat. No.: B5767819
M. Wt: 246.22 g/mol
InChI Key: SLTPHPQCJKBPDQ-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-5-nitro-2-furamide is a nitro-substituted furanamide derivative characterized by a 5-nitro-2-furan carboxamide backbone and a 3-methylphenyl substituent. This compound belongs to a broader class of 5-nitro-2-furamides, which are known for their diverse biological activities, including trypanocidal, antiparasitic, and anticancer properties . The nitro group at the 5-position of the furan ring and the aromatic amide substituent are critical for its pharmacological profile.

Properties

IUPAC Name

N-(3-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(18-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTPHPQCJKBPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in N-(3-Trifluoromethylphenyl)-5-nitro-2-furamide enhances metabolic stability and lipophilicity compared to the methyl group in the target compound .
  • Bulkier Substituents : Cyclohexyl (22a) and morpholinyl (14) groups may reduce solubility but improve target binding affinity due to steric effects .

Physicochemical Properties

Spectroscopic data (IR, NMR) and melting points highlight differences in molecular interactions:

  • IR Spectra: All analogs show characteristic peaks for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and NO₂ (~1520 cm⁻¹). The trifluoromethyl group in 22m introduces strong C-F stretching (~1150 cm⁻¹) .
  • NMR Data : The 3-methylphenyl substituent in the target compound would exhibit a singlet for the methyl group at ~2.3 ppm (¹H NMR) and aromatic protons in the 6.8–7.5 ppm range, distinct from the trifluoromethyl group’s deshielding effects in 22m .
Antiparasitic Activity
  • Trypanocidal Activity: N-Cyclohexyl-5-nitro-2-furamide (22a) demonstrated potent activity against Trypanosoma cruzi (IC₅₀ = 0.8 µM), attributed to the nitro group’s redox cycling and the cyclohexyl group’s membrane penetration .
  • Structure-Activity Relationship (SAR) : The 3-methylphenyl group in the target compound may offer moderate activity, while electron-deficient substituents (e.g., trifluoromethyl) enhance potency by stabilizing charge-transfer interactions with parasitic enzymes .
Anticancer Potential
  • Centrosome Declustering Agents : N-Benzyl-5-nitro-2-furamide and N-(3-Pyridylmethyl)-5-nitro-2-furamide are patented as centrosome declustering agents, suggesting that aromatic substituents with π-stacking capabilities (e.g., benzyl) improve efficacy in disrupting mitosis .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : LogP values (predicted) increase with hydrophobic substituents (e.g., trifluoromethyl: LogP ~2.5 vs. methyl: LogP ~1.8), influencing bioavailability and blood-brain barrier penetration .
  • Metabolic Stability : The trifluoromethyl group in 22m reduces oxidative metabolism, extending half-life compared to the methyl-substituted analog .

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